Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 6-(aminomethyl)-2-azaspiro[3As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 6-(aminomethyl)-2-azaspiro[3These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Introduction of the tert-butyl ester group: This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the spirocyclic amine to a secondary amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but lacks the aminomethyl group.
Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate: Similar structure but with a different position of the nitrogen atom in the spirocyclic ring.
Uniqueness: Tert-butyl 6-(aminomethyl)-2-azaspiro[33]heptane-2-carboxylate is unique due to the presence of both the aminomethyl group and the spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAGFMRBBLZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129945 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-79-3 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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